Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a propan-2-yl group at position 5 and a carboxylate ester at position 2. The molecule’s distinctiveness arises from the [1,2,4]triazolo[4,3-a]pyridine moiety linked via a butanoyl spacer to the thiazole’s amino group.
Properties
Molecular Formula |
C18H21N5O3S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H21N5O3S/c1-11(2)16-15(17(25)26-3)20-18(27-16)19-14(24)9-6-8-13-22-21-12-7-4-5-10-23(12)13/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,19,20,24) |
InChI Key |
UETHRVPOZBQZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCCC2=NN=C3N2C=CC=C3)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiazole ring
- A triazolo moiety
- An isopropyl group
The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antifungal and antibacterial activities. The specific compound may also demonstrate these properties due to its structural similarities with known active triazole-containing compounds .
Inhibition of Protein Kinases
The compound has been evaluated for its inhibitory effects on various protein kinases, particularly p38 mitogen-activated protein kinase (MAPK). Inhibitors of p38 MAPK are of great interest in treating inflammatory diseases and cancer. Preliminary studies suggest that the compound may inhibit this kinase effectively, which could lead to therapeutic applications in inflammatory conditions .
Study on RORγt Inhibition
In a recent study focused on related triazolo derivatives, compounds showed promising results as RORγt inhibitors with IC50 values ranging from 41 nM to 590 nM. These findings highlight the potential of triazolo derivatives in modulating immune responses, particularly in diseases like autoimmune disorders . Although specific data for the compound is limited, it is likely to exhibit similar inhibitory effects due to its structural characteristics.
Pharmacokinetic Profiles
Pharmacokinetic (PK) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. For instance, a related study reported favorable PK profiles for triazolo derivatives, suggesting good bioavailability and metabolic stability. The compound’s design may similarly optimize these parameters .
Comparative Analysis of Related Compounds
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive moieties:
-
Amide bond : Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.
-
Methyl ester : Can undergo transesterification or hydrolysis to form carboxylic acid.
-
Amino group : Participates in hydrogen bonding (as observed in structurally similar thiazoles ) and may react with electrophiles (e.g., acylation).
-
Triazole ring : Potential for cycloaddition reactions (e.g., click chemistry), though specific reactivity in this compound remains unexplored in available data.
Table 2: Potential Reactions and Outcomes
| Functional Group | Reaction Type | Likely Products |
|---|---|---|
| Amide (butanoyl) | Hydrolysis | Carboxylic acid derivative |
| Methyl ester | Transesterification | Ester derivatives (e.g., ethyl ester) |
| Thiazole amino | Acylation | Amide derivatives |
| Triazole | Cycloaddition | Fused heterocycles (hypothetical) |
Structural and Supramolecular Analysis
The compound’s reactivity is influenced by its three-dimensional arrangement:
-
Hydrogen bonding : The amino group may form intermolecular N–H⋯N bonds, as observed in related thiazole derivatives . This could stabilize supramolecular structures or affect solubility.
-
Steric effects : The bulky isopropyl and triazole substituents may hinder certain reactions (e.g., nucleophilic substitution at the thiazole sulfur).
Research Gaps
-
Mechanistic studies : Detailed reaction kinetics and conditions for key steps (e.g., amide coupling) remain undefined.
-
Biochemical assays : No data on target interactions or pharmacological profiles.
-
Stability studies : Long-term stability under physiological conditions is unexplored.
Comparison with Similar Compounds
Thiazole-Triazole Hybrids
- Compound 9a (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide): Features a thiazole-triazole-acetamide scaffold with a benzodiazole substituent. Exhibits moderate antifungal activity due to interactions with fungal enzymes, as suggested by docking studies .
Triazolo-Pyridine Derivatives
- 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: Combines triazole, thiadiazole, and pyrazole moieties. Demonstrated antifungal activity against 14-α-demethylase lanosterol (3LD6) via molecular docking . Key Difference: The target compound’s thiazole-carboxylate ester may improve solubility compared to thiadiazole derivatives, which often exhibit poor bioavailability .
Thiazolo[5,4-b]pyridine Derivatives
- Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS 189452-07-1): Shares a fused thiazole-pyridine system and a propan-2-yl substituent. Used in drug development for its stability and moderate pharmacokinetic properties . Key Difference: The target compound’s triazolo-pyridine extension may confer higher selectivity for kinase targets compared to simpler fused systems .
Physicochemical and Pharmacokinetic Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
